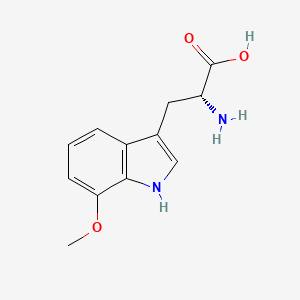

7-Methoxy-D-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457291 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808145-87-1 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Application of 7-Methoxy-D-tryptophan for Advanced Protein Studies

Introduction: Illuminating Protein Dynamics with a Modified Amino Acid

In the intricate world of protein science, the ability to probe molecular structure, dynamics, and interactions is paramount. While the 20 canonical amino acids form the fundamental blueprint of proteins, the strategic incorporation of unnatural amino acids (UAAs) provides a powerful toolkit for unlocking deeper biological insights. 7-Methoxy-D-tryptophan (7-MeO-D-Trp) stands out as a particularly valuable UAA. Its methoxy-substituted indole ring alters the intrinsic fluorescence of tryptophan, creating a sensitive reporter of the local microenvironment.[1][2] Furthermore, its D-enantiomeric form offers unique opportunities for probing chiral recognition sites and designing peptides resistant to proteolysis.

This guide provides an in-depth exploration of the synthesis of 7-MeO-D-Trp and its application in protein research. We move beyond simple recitation of protocols to explain the underlying chemical logic, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. We will detail both robust chemical and chemo-enzymatic synthetic routes and explore how this unique molecule is used to interrogate complex biological systems through fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Enantioselective Synthesis of this compound

The primary challenge in synthesizing 7-MeO-D-Trp lies in controlling the stereochemistry at the α-carbon to exclusively yield the D-enantiomer. Here, we present two validated strategies: a versatile asymmetric chemical synthesis and a highly selective chemo-enzymatic resolution.

Strategy A: Asymmetric Chemical Synthesis via Friedel-Crafts Conjugate Addition

This approach builds the tryptophan scaffold by adding the 7-methoxyindole nucleophile to an acrylate derivative, with a chiral catalyst directing the formation of the desired D-enantiomer. The power of this method lies in its convergent nature, allowing for the synthesis of various tryptophan derivatives by simply changing the indole starting material.[3][4]

The entire process is a multi-step sequence where the chirality is established in a key catalytic step. The choice of a chiral BINOL-derived catalyst is critical; by selecting the (S)-enantiomer of the catalyst, we can direct protonation to favor the formation of the D-amino acid product.

Caption: Asymmetric synthesis workflow for 7-MeO-D-Trp.

Materials:

-

7-Methoxyindole

-

Methyl 2-acetamidoacrylate

-

(S)-3,3′-Dibromo-BINOL

-

Tin(IV) chloride (SnCl₄)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH), Tetrahydrofuran (THF)

Step 1: Catalyst Preparation

-

In a flame-dried flask under an inert atmosphere (Argon), dissolve (S)-3,3′-Dibromo-BINOL (0.1 eq) in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Add SnCl₄ (1.1 eq) dropwise and stir for 30 minutes to form the active BINOL·SnCl₄ complex. Causality: The pre-formation of this chiral Lewis acid complex is essential for creating the asymmetric environment needed to control the subsequent protonation step.

Step 2: Tandem Friedel-Crafts/Asymmetric Protonation

-

To the catalyst solution at -78 °C, add 7-methoxyindole (1.2 eq), methyl 2-acetamidoacrylate (1.0 eq), and 2,6-lutidine (1.2 eq).

-

Stir the reaction mixture at -78 °C, monitoring progress by TLC or LC-MS. The reaction typically takes 12-24 hours. Causality: The SnCl₄ activates the acrylate for nucleophilic attack by the indole. The chiral BINOL ligand then complexes with the resulting tin enolate, shielding one face and forcing the proton (delivered upon workup) to add from the other face, thereby setting the D-stereocenter.[3][4]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Acetyl-7-Methoxy-D-tryptophan Methyl Ester) by flash column chromatography.

Step 3: Hydrolysis and Deprotection

-

Dissolve the purified intermediate in a mixture of THF/MeOH/H₂O.

-

Add an excess of LiOH and heat the mixture to 60 °C until both the ester and acetyl groups are fully hydrolyzed (monitor by LC-MS).

-

Cool the reaction mixture and acidify to pH ~6 with 1M HCl to protonate the amino acid.

-

Concentrate the solution and purify the resulting this compound by recrystallization or preparative HPLC.

Step 4: Characterization

-

Confirm the structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Verify the enantiomeric excess (e.e.) using chiral HPLC or by measuring the optical rotation.

Strategy B: Chemo-enzymatic Synthesis via D-Aminoacylase Resolution

This strategy leverages the exquisite stereoselectivity of enzymes. A racemic mixture of N-acetyl-7-methoxy-DL-tryptophan is synthesized chemically, and then an enzyme, D-aminoacylase, is used to selectively deacetylate only the D-enantiomer. The resulting free D-amino acid can then be easily separated from the unreacted N-acetyl-L-amino acid. This method is often preferred for its operational simplicity and near-perfect enantioselectivity.[5]

This workflow separates the non-chiral chemical synthesis from the highly specific enzymatic resolution step, providing a robust and scalable route to the pure D-enantiomer.

Caption: Chemo-enzymatic workflow for 7-MeO-D-Trp synthesis.

Materials:

-

7-Methoxyindole

-

DL-Serine

-

Acetic acid (AcOH), Acetic anhydride (Ac₂O)

-

D-Aminoacylase (e.g., from Escherichia coli)

-

Phosphate buffer (pH 8.0)

-

Ethyl acetate (EtOAc)

Step 1: Synthesis of Racemic N-Acetyl-7-Methoxy-DL-tryptophan

-

In a round-bottom flask, dissolve 7-methoxyindole (1.0 eq) and DL-serine (1.2 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Heat the mixture at reflux for 4-6 hours. Causality: This is a classical condensation reaction where serine provides the alanine backbone, and the acetic anhydride serves as both a solvent and the acetylating agent, directly forming the N-acetylated product.

-

Cool the reaction and pour it into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-Acetyl-7-Methoxy-DL-tryptophan.

Step 2: Enantioselective Enzymatic Hydrolysis

-

Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Suspend the racemic N-acetyl amino acid in the buffer.

-

Add D-aminoacylase (commercially available, follow manufacturer's activity units recommendation).

-

Incubate the mixture at 37 °C with gentle agitation. Monitor the reaction by HPLC until ~50% conversion is reached. This indicates that all of the D-enantiomer has been deacetylated. Causality: The enzyme's active site is chiral and will only bind and catalyze the hydrolysis of the N-acetyl group from the D-stereoisomer, leaving the L-stereoisomer untouched.[5]

Step 3: Separation and Purification

-

Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

-

Extract the solution with ethyl acetate. The N-acetyl-7-methoxy-L-tryptophan will move to the organic layer, while the protonated, more polar this compound will remain in the aqueous layer. Trustworthiness: This separation is based on the differential solubility of the acetylated (less polar) and free amino acid (more polar, zwitterionic) forms at a specific pH, providing a robust and self-validating purification step.

-

Collect the aqueous layer and adjust the pH to its isoelectric point (~pH 6) to precipitate the this compound.

-

Filter the product, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Part 2: Applications in Protein Science

The true value of synthesizing 7-MeO-D-Trp is realized when it is incorporated into a peptide or protein to serve as a biophysical probe.

Application 1: A Fluorescent Reporter of Protein Environment

Tryptophan is the dominant intrinsic fluorophore in most proteins.[2] Modifying its indole ring with a methoxy group at the 7-position creates a new probe with distinct photophysical properties. The electron-donating methoxy group typically causes a red-shift in the absorption and emission spectra, allowing its signal to be potentially distinguished from native tryptophans.[6]

More importantly, the fluorescence emission maximum (λem) and quantum yield of methoxy-tryptophan derivatives are highly sensitive to the polarity of the local environment.[1]

-

In a hydrophobic, buried core: Expect a blue-shifted emission (e.g., ~330-340 nm) and a higher quantum yield.

-

In a polar, solvent-exposed region: Expect a red-shifted emission (e.g., ~350-360 nm) and a lower quantum yield due to quenching by water.[2]

This sensitivity allows researchers to monitor conformational changes, protein folding, and ligand binding events by observing changes in the fluorescence signal of the incorporated probe.

| Fluorophore | Typical Abs Max (nm) | Typical Em Max (nm) | Quantum Yield (Φ) | Environmental Sensitivity |

| L-Tryptophan | ~280 | ~350 (in water) | ~0.13 | High |

| 5-Methoxy-L-Tryptophan | ~290 | ~355 (in water) | ~0.18 | High |

| 7-Azatryptophan | ~290 | ~390 (in water) | ~0.30 (can be higher) | Very High |

| 7-Methoxy-L-Tryptophan | ~288 | ~358 (in water) | ~0.15 (estimated) | High |

| Table 1: Comparative photophysical properties of tryptophan and its analogs. Data for 7-MeO-Trp is estimated based on known effects of methoxy substitution.[1][6][7] |

Application 2: A Site-Specific Probe for NMR Spectroscopy

While ¹⁹F NMR is a common tool for studying proteins with fluorinated UAAs, the unique proton signals from the methoxy group (-OCH₃) of 7-MeO-D-Trp can also serve as a valuable NMR probe.[8][9]

The workflow involves replacing a native residue with the UAA, which introduces a unique, non-native signal that can be monitored without interference from the background signals of the rest of the protein.

Caption: Using 7-MeO-D-Trp as a site-specific NMR probe.

The methoxy protons give a sharp singlet in the ¹H NMR spectrum, typically far from the crowded aromatic and aliphatic regions. The chemical shift of this singlet is sensitive to its local magnetic environment. Therefore, events like ligand binding, protein-protein interactions, or conformational changes that alter the environment around the probe will cause a measurable change (a chemical shift perturbation) in the position of the methoxy signal. This provides a simple, direct readout of site-specific changes in a large protein.[10][11]

Protocol: Site-Specific Incorporation into Proteins

-

Genetic Manipulation: Use site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired position in the gene of the target protein.

-

Expression System: Utilize an E. coli expression host (often a tryptophan auxotroph) that has been transformed with a plasmid carrying an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA pair. The engineered aaRS must be evolved to specifically recognize 7-MeO-D-Trp and charge it onto the suppressor tRNA.[12][13]

-

Protein Expression: Grow the cells in minimal media. Induce protein expression and supplement the media with a final concentration of 1-2 mM this compound. Causality: The engineered aaRS/tRNA system hijacks the translational machinery. When the ribosome encounters the TAG codon, the charged tRNACUA delivers 7-MeO-D-Trp, resulting in its incorporation at that specific site.

-

Purification: Purify the full-length, UAA-containing protein using standard chromatographic techniques (e.g., Ni-NTA, size-exclusion chromatography).

-

Verification: Confirm successful incorporation and purity using mass spectrometry (which will show a mass shift corresponding to the UAA) and SDS-PAGE.

Conclusion

This compound is more than just a chemical curiosity; it is a precision tool for the molecular biologist and structural biochemist. Its synthesis, while demanding careful control of stereochemistry, is achievable through robust chemical and enzymatic methods. Once synthesized and incorporated into a protein, it provides a unique spectroscopic handle to report on the subtle environmental changes that govern protein function. By mastering the synthesis and application of such probes, researchers can continue to unravel the complex and dynamic nature of the proteome.

References

-

Kieffer, M. E., Repka, L. M., & Reisman, S. E. (2012). Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. Journal of the American Chemical Society, 134(11), 5131–5137. [Link][3][4]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. Synthesis of Modified Tryptophan Derivatives. [Link]

-

Shimada, A., et al. (2013). Flexible Enantioselectivity of Tryptophanase Attributable to Benzene Ring in Heterocyclic Moiety of D-Tryptophan. International Journal of Molecular Sciences. [Link][14]

-

Kieffer, M. E., et al. (2012). Enantioselective synthesis of tryptophan derivatives by a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. SciSpace. [Link]

-

Harvey, D. G. (1951). The synthesis of 5- and 7-methoxytryptophan, and of some derivatives. Journal of The Chemical Society (resumed). [Link][15]

-

Conti, P., et al. (2011). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link][5]

-

Lotte, K., Plessow, R., & Brockhinke, A. (2004). Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study. Photochemical & Photobiological Sciences, 3, 348-359. [Link][1]

-

Gogate, U. S., et al. (2012). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC - NIH. [Link][7]

-

Petrovic, D. M., et al. (2013). An expression system for the efficient incorporation of an expanded set of tryptophan analogues. ResearchGate. [Link][12]

-

Eddy, M. T., et al. (2018). Extrinsic Tryptophans as NMR Probes of Allosteric Coupling in Membrane Proteins: Application to the A2A Adenosine Receptor. NIH. [Link][10]

-

De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PMC. [Link][6]

-

Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. [Link][8]

-

Wang, L., et al. (2022). The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. PMC - NIH. [Link][16]

-

Rothweiler, U., et al. (2008). NMR screening for lead compounds using tryptophan-mutated proteins. Journal of Medicinal Chemistry, 51(16), 5035-42. [Link][11]

-

Su, C. C., et al. (2018). Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy. PMC - NIH. [Link][9]

Sources

- 1. Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extrinsic Tryptophans as NMR Probes of Allosteric Coupling in Membrane Proteins: Application to the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR screening for lead compounds using tryptophan-mutated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Flexible Enantioselectivity of Tryptophanase Attributable to Benzene Ring in Heterocyclic Moiety of D-Tryptophan [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Methoxy-D-tryptophan

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Fluorophore

Tryptophan, with its indole side chain, is the dominant intrinsic fluorophore in proteins, making it an invaluable probe for studying protein structure, dynamics, and interactions.[1][2] Its fluorescence is exquisitely sensitive to the local microenvironment, providing insights into conformational changes and binding events.[1][3] However, the exploration of unnatural tryptophan analogs, such as 7-Methoxy-D-tryptophan, opens new frontiers. These engineered amino acids can possess unique photophysical properties—like shifted absorption and emission profiles—that allow them to be selectively monitored, even within proteins containing multiple native tryptophan residues.[4][5]

This guide provides a comprehensive technical framework for the full spectroscopic characterization of this compound. As a Senior Application Scientist, my goal is not merely to present data but to illuminate the causality behind the experimental choices and to provide robust, self-validating protocols. We will proceed as if we are characterizing this molecule for the first time, establishing its fundamental spectroscopic signature and its potential as a sophisticated molecular probe.

Theoretical Framework: Predicting the Impact of the 7-Methoxy Group

Before entering the lab, it is crucial to form a hypothesis. The parent molecule, D-tryptophan, exhibits a primary absorption maximum (λmax) around 280 nm and a fluorescence emission maximum (λem) near 348-350 nm in aqueous solutions.[1][6] These properties arise from π to π* transitions within the indole ring's electron system.[1]

The introduction of a methoxy (-OCH₃) group at the C7 position of the indole ring is expected to significantly perturb these electronic transitions. The methoxy group is an electron-donating group through resonance (a positive mesomeric effect).[7] This donation of electron density into the π-system of the indole ring is predicted to lower the energy gap between the ground (S₀) and the first excited singlet (S₁) states. Consequently, we can hypothesize a bathochromic (red) shift in both the absorption and fluorescence emission spectra compared to the parent D-tryptophan. This would be advantageous, as a longer wavelength emission could reduce background interference from native tryptophans in biological systems.

Comprehensive Characterization Workflow

A systematic approach is essential for a thorough and reproducible characterization. The logical flow of experiments should build upon foundational data, moving from basic absorbance to more complex fluorescence and chiral properties.

Figure 2: Jablonski diagram illustrating molecular absorption and fluorescence. [8][9][10]

Protocol 2: Excitation, Emission, and Quantum Yield

This protocol determines the core fluorescence characteristics using L-tryptophan as a reference standard, a common and validated practice.

-

Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) with an absorbance of <0.1 at its λmax to avoid inner filter effects. [11]Prepare a reference solution of L-tryptophan in deionized water with an absorbance of <0.1 at 280 nm.

-

Excitation Spectrum: Set the emission monochromator to the expected λem (e.g., start with 360 nm) and scan the excitation wavelengths across the absorption band (e.g., 250-320 nm). The peak of this spectrum confirms the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission wavelengths from (λex + 10 nm) to 550 nm. The peak defines the emission maximum (λem).

-

Quantum Yield (Φ) Measurement:

-

Measure the integrated fluorescence intensity (area under the emission curve) of both the this compound sample (Isample) and the L-tryptophan standard (Istd).

-

Measure the absorbance of the sample (Asample) at the excitation wavelength and the standard (Astd) at the same wavelength.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

-

Trustworthiness Note: For this equation, Φstd is the known quantum yield of L-tryptophan (0.12-0.20 in water). [1][11]The refractive index term (n²) can often be assumed to be 1 as both solutions are aqueous.

-

Protocol 3: Environmental Sensitivity (Solvatochromism)

Expertise & Causality: The sensitivity of tryptophan's emission spectrum to solvent polarity is a key feature. [12][13]A red-shift in more polar solvents indicates that the excited state has a larger dipole moment than the ground state. Quantifying this solvatochromic effect is crucial for understanding how the probe will report on its environment when, for example, moving from the aqueous phase to a hydrophobic binding pocket in a protein. [1]

-

Solvent Series: Prepare solutions of this compound at a constant concentration in a series of solvents with varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water).

-

Spectral Acquisition: For each solution, acquire the fluorescence emission spectrum as described in Protocol 2.

-

Data Analysis: Record the λem for each solvent. A plot of λem versus the solvent polarity parameter (like the Reichardt ET(30) value) can reveal the extent of the solvatochromism.

Data Presentation: Key Fluorescence Properties

| Parameter | L-Tryptophan (Reference) | This compound (Projected) |

| λex (nm) | ~280 | ~290 |

| λem (nm) in PBS | ~348 | >350 (e.g., 360-370) |

| Stokes Shift (nm) | ~68 | To be determined; likely larger than Trp |

| Quantum Yield (ΦF) | 0.12 [6][11] | To be determined |

| Solvatochromism | Significant red-shift with increasing polarity [1] | To be determined; expected to be significant |

Part 3: Chiral Spectroscopy (Circular Dichroism)

Expertise & Causality: As we are studying a specific stereoisomer (D-form), Circular Dichroism (CD) is essential. Near-UV CD (250-350 nm) is particularly sensitive to the local, asymmetric environment of aromatic side chains. [14][15]The resulting spectrum provides a unique fingerprint of the molecule's tertiary structure and its interactions, which is invaluable for studying its behavior when incorporated into a larger chiral structure like a peptide or protein.

Protocol 4: Near-UV CD Spectral Acquisition

-

Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4). A higher concentration is typically required for near-UV CD, aiming for an absorbance of 0.5-1.0 at λmax in a 1 cm pathlength cuvette. [15][16]2. Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range from 350 nm down to 250 nm, with a data pitch of 0.5 nm, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min.

-

Data Acquisition: Record the spectrum of the sample. It is critical to also record a spectrum of the PBS buffer alone under identical conditions to serve as a baseline.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. The final data is typically reported in units of mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

Part 4: Advanced Applications & Future Directions

The data gathered through these protocols provides the foundation for using this compound as a sophisticated probe.

-

Fluorescence Quenching: The intrinsic fluorescence can be used to study binding interactions. The addition of a ligand (quencher) that binds near the tryptophan analog can cause a decrease in fluorescence intensity, allowing for the calculation of binding affinities (Kd).

-

Förster Resonance Energy Transfer (FRET): With its potentially red-shifted spectrum, this compound could serve as an excellent FRET donor to acceptor dyes that absorb in the 350-450 nm range. [17][18]FRET is a powerful "spectroscopic ruler" for measuring intramolecular and intermolecular distances in the 1-10 nm range. [19]

Visualization: FRET Experimental Principle

Figure 3: Workflow illustrating the principle of FRET with this compound as a donor.

Conclusion

This guide outlines a rigorous, hypothesis-driven approach to the complete spectroscopic characterization of this compound. By systematically determining its absorbance, fluorescence, and chiroptical properties, researchers can build a comprehensive data profile. This profile is not an end in itself but a critical starting point for leveraging this unique amino acid as a precision tool in drug discovery, protein engineering, and biophysical studies. The anticipated red-shifted spectral properties hold significant promise for its application as a selective and sensitive probe in complex biological systems.

References

-

Prahl, S. (n.d.). Tryptophan Absorption and Fluorescence Spectra. Oregon Medical Laser Center. Retrieved from [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available at: [Link]

-

Callis, P. R. (2014). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B, 118(45), 12793–12803. Available at: [Link]

-

BMG Labtech. (2014). Tryptophan quantification using UV fluorescence measurements. Application Note 254. Retrieved from [Link]

-

Barcellos, D. C. S., et al. (2011). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Open Journal of Biophysics, 1(3), 66-72. Available at: [Link]

-

Nagle, J. F., et al. (2015). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B, 119(3), 908-917. Available at: [Link]

-

Lami, H., & Glasser, N. (1986). Indole’s solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597-604. Available at: [Link]

-

AAPS Interlaboratory Study. (2023). Tier 1 Method: Near-UV CD Spectroscopy. AAPS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Jablonski Diagram. Retrieved from [Link]

-

Kleinschmidt, J. H., & Tamm, L. K. (2002). Förster resonance energy transfer as a probe of membrane protein folding. Journal of molecular biology, 324(2), 317-321. Available at: [Link]

-

Wilke, J., et al. (2016). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ChemPhysChem, 17(17), 2736-2743. Available at: [Link]

-

Vass, E., et al. (2013). IR-LD Spectroscopic Characterization of L-Tryptophan Containing Dipeptides. Amino acids, 44(4), 1145-1154. Available at: [Link]

-

K-State. (n.d.). Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. Retrieved from [Link]

-

Rich, R. L., et al. (2002). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 83(5), 2829-2841. Available at: [Link]

-

Wang, J., et al. (2019). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science, 10(28), 6835-6840. Available at: [Link]

-

Chung, S. J., & Lee, S. (2015). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International journal of molecular sciences, 16(12), 29198-29216. Available at: [Link]

-

Pieniazek, S. N., et al. (2015). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The journal of physical chemistry. B, 119(43), 13835-13845. Available at: [Link]

-

Talukder, D., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic letters, 16(3), 776-779. Available at: [Link]

-

Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. Retrieved from [Link]

-

Lewkowicz, A., et al. (2023). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences, 24(23), 17006. Available at: [Link]

-

Thepsuwan, P., et al. (2015). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 16(12), 29198-29216. Available at: [Link]

-

Vanderbilt University. (2012). Some General Information on CD of Proteins. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. PhotochemCAD | L-Tryptophan [photochemcad.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ossila.com [ossila.com]

- 10. edinst.com [edinst.com]

- 11. omlc.org [omlc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nist.gov [nist.gov]

- 15. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Tryptophans in Scientific Research

An In-depth Technical Guide to 7-Methoxy-D-tryptophan: Structure, Properties, and Applications

Tryptophan, an essential α-amino acid, is a fundamental building block in protein biosynthesis and serves as a crucial precursor for a variety of bioactive metabolites, including the neurotransmitter serotonin and the hormone melatonin.[1][2] The indole side chain of tryptophan is a privileged scaffold in medicinal chemistry, offering a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Chemical modification of the indole ring, such as the introduction of a methoxy group, can significantly alter the molecule's steric and electronic properties. These modifications can enhance binding affinity to target receptors, improve metabolic stability, and impart novel biological activities.

This compound is a synthetically derived, non-proteinogenic amino acid. The "D" configuration confers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, a feature highly desirable in peptide-based drug development. The methoxy group at the 7-position of the indole ring alters its hydrophobicity and hydrogen bonding capacity, making it a valuable tool for probing structure-activity relationships (SAR) and developing novel therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound for researchers in chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is characterized by an indole ring substituted with a methoxy group at the C7 position, attached to a D-alanine backbone.

Diagram 1: Chemical Structure of this compound

Caption: Ball-and-stick model of this compound.

Physicochemical Data

The experimental data for this compound is not widely published. The following table summarizes known properties and well-reasoned estimates based on structurally similar compounds.

| Property | Value | Source / Rationale |

| CAS Number | 808145-87-1 | [3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [5] |

| Molecular Weight | 234.25 g/mol | [5] |

| Appearance | White to off-white solid | General property of amino acids[6] |

| Melting Point | >280 °C (with decomposition) | Estimated based on D-Tryptophan (282-285 °C dec.)[6] |

| Solubility | Soluble in DMSO (~1 mg/mL). Limited solubility in aqueous buffers like PBS (~1 mg/mL). Insoluble in chloroform. | Based on data for 5-methoxy-DL-Tryptophan[7] and general tryptophan properties[2] |

| pKa (carboxyl) | ~2.4 | Estimated based on Tryptophan (pKa = 2.38)[2] |

| pKa (amino) | ~9.4 | Estimated based on Tryptophan (pKa = 9.39)[2] |

Spectroscopic and Analytical Profile

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

The proton NMR spectrum is expected to show distinct signals for the amino acid backbone and the substituted indole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Indole NH -1 | ~10.9 | Singlet (broad) | The indole N-H proton is acidic and typically appears as a broad singlet downfield.[10] |

| Aromatic H -4, H-5, H-6 | 6.8 - 7.5 | Multiplet | The methoxy group at C7 is electron-donating, causing a slight upfield shift of adjacent protons compared to unsubstituted tryptophan. H-4, H-5, and H-6 will appear as a complex multiplet. |

| Aromatic H -2 | ~7.2 | Singlet | The proton at the C2 position of the indole ring typically appears as a singlet or a doublet with small coupling. |

| Methoxy O-CH₃ | ~3.8 | Singlet | The three equivalent protons of the methoxy group will appear as a sharp singlet.[10] |

| α-H | ~3.5 | Doublet of doublets (dd) | The alpha-proton is coupled to the two non-equivalent beta-protons. |

| β-H (diastereotopic) | 2.9 - 3.3 | Multiplet | The two protons on the beta-carbon are diastereotopic and will appear as a complex multiplet due to coupling with each other and the alpha-proton. |

| Amino NH₂ | Variable | Broad singlet | The chemical shift of amine protons is concentration and temperature dependent. |

| Carboxyl OH | Variable | Broad singlet | The carboxylic acid proton is acidic and its signal is often broad or may exchange with water in the solvent. |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

The ¹³C NMR spectrum will provide a carbon map of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C arboxyl | ~174 | The carbonyl carbon of the carboxylic acid is highly deshielded.[9] |

| Indole C -7 | ~148 | The carbon atom directly attached to the electron-donating methoxy group will be significantly downfield. |

| Indole C -7a, C-3a | 128 - 138 | Quaternary carbons of the fused ring system.[9] |

| Indole C -2, C-4, C-5, C-6 | 100 - 125 | Aromatic carbons of the indole ring. The methoxy group will influence their specific shifts.[9] |

| Indole C -3 | ~109 | The carbon adjacent to the side chain attachment point.[9] |

| α -Carbon | ~55 | The carbon attached to the amino and carboxyl groups. |

| Methoxy C H₃ | ~55 | The carbon of the methoxy group. |

| β -Carbon | ~28 | The methylene carbon of the side chain.[9] |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this compound.

-

Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is 235.11 .

-

Key Fragmentation Patterns: Tryptophan derivatives are known to undergo characteristic fragmentation through the loss of the carboxyl group and cleavage of the Cα-Cβ bond.[11] A primary fragmentation pathway involves the loss of the entire amino acid side chain from the indole ring, leading to a prominent fragment ion.

-

Loss of H₂O (-18 Da): m/z 217.10

-

Loss of COOH group (-45 Da): m/z 190.10 (Decarboxylated molecule)

-

Major Fragment Ion: A key fragment typically arises from the cleavage of the Cα-Cβ bond, resulting in a stable 7-methoxy-indole methylene cation at m/z 160.08 .[11]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 2800 - 3100 | N-H Stretch (broad) | Amino group (as -NH₃⁺ zwitterion) |

| 2850 - 3000 | C-H Stretch | Aromatic and Aliphatic C-H |

| ~1660 | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1590 | N-H Bend | Amino group (-NH₃⁺) |

| 1400 - 1500 | C=C Stretch | Aromatic ring |

| 1200 - 1300 | C-O Stretch | Aryl ether (methoxy group) |

| ~740 | C-H Bend (out-of-plane) | Ortho-disubstituted benzene ring |

Synthesis and Purification

The synthesis of enantiomerically pure D-amino acids like this compound typically requires a stereoselective approach. One common and effective strategy involves the synthesis of the racemic (DL) mixture followed by enzymatic resolution.

Diagram 2: Conceptual Synthesis Workflow

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a representative method based on established syntheses of similar tryptophan derivatives.[12]

Part 1: Synthesis of N-acetyl-7-methoxy-DL-tryptophan

-

Reaction Setup: To a solution of 7-methoxyindole (1.0 eq) in glacial acetic acid, add N-acetyl-α,β-didehydroalanine (1.2 eq).

-

Initiation: Heat the mixture to 80-90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent (e.g., hexane) to remove impurities.

-

Drying: Dry the crude N-acetyl-7-methoxy-DL-tryptophan under vacuum.

Causality Note: The Friedel-Crafts type alkylation of the electron-rich indole at the C3 position by the electrophilic dehydroalanine derivative is a standard and effective method for constructing the tryptophan scaffold. Acetic acid serves as both the solvent and a mild acid catalyst.

Part 2: Enzymatic Resolution

-

Enzyme Preparation: Suspend the crude N-acetyl-7-methoxy-DL-tryptophan in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Enzymatic Reaction: Add D-aminoacylase (an enzyme that selectively hydrolyzes N-acetyl-D-amino acids). The enzyme loading should be determined based on its specific activity.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

-

Monitoring: Monitor the selective deacetylation of the D-enantiomer by HPLC. The reaction is complete when approximately 50% of the starting material has been converted.

-

Enzyme Deactivation: Stop the reaction by heating the mixture or by adding a denaturing solvent like ethanol.

Causality Note: Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure amino acids. D-aminoacylase provides exquisite stereoselectivity, ensuring that only the N-acetyl group of the D-isomer is cleaved, leaving the L-isomer protected and chemically distinct for separation.[12]

Part 3: Purification

-

pH Adjustment: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1M HCl). At this pH, the desired this compound (zwitterionic or cationic) will remain in the aqueous phase, while the N-acetyl-7-methoxy-L-tryptophan will be less polar.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove the N-acetyl-L-isomer.

-

Chromatography: Purify the aqueous layer containing the D-amino acid using ion-exchange chromatography or preparative Reverse-Phase HPLC (RP-HPLC).

-

Final Product: Collect the fractions containing the pure product, pool them, and remove the solvent by lyophilization to obtain this compound as a solid.

Self-Validation Note: The purity and identity of the final product must be confirmed using the analytical methods described previously (¹H NMR, ¹³C NMR, MS) and by measuring its optical rotation to confirm the D-enantiomeric configuration.

Applications in Research and Drug Development

While specific research on this compound is limited, the known biological activities of related tryptophan derivatives provide a strong rationale for its use in several areas of research.

Diagram 3: Applications of this compound

Caption: Key application areas for this compound in R&D.

Peptide-Based Drug Discovery

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug design.

-

Enhanced Stability: The D-configuration of this compound makes peptides incorporating it resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life.

-

Structure-Activity Relationship (SAR) Studies: Tryptophan residues are often critical for the binding of peptides to their targets.[13] By replacing a native L-tryptophan with this compound, researchers can probe the importance of the indole's electronic environment and stereochemistry for biological activity. For example, in the synthesis of analogues of the antibacterial peptide argyrin A, which contains a methoxy-tryptophan residue, this compound would be an invaluable tool.[14]

Development of Antimicrobial Agents

Many non-ribosomal peptide antibiotics utilize tryptophan and its derivatives as key biosynthetic precursors.[15] The argyrin family of antibiotics, for instance, contains a (S)-4-methoxy-tryptophan residue that is crucial for its activity.[14] Synthesizing analogues with this compound could lead to new compounds with altered target specificity or improved efficacy against resistant bacterial strains.

Probing Enzyme Active Sites

Substituted tryptophan analogues are frequently used as tool compounds to study enzyme mechanisms. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy.[16] this compound could be used to investigate the steric and electronic requirements of the IDO1 active site, potentially acting as an inhibitor or a substrate analogue.

Antioxidant Research

Computational studies have suggested that tryptophan derivatives substituted at the 7-position may possess enhanced antioxidant properties compared to other isomers.[17] The electron-donating methoxy group at this position could facilitate the scavenging of free radicals, making this compound a candidate for studies on oxidative stress.

Conclusion

This compound is a valuable, synthetically accessible amino acid with significant potential for application in drug discovery and chemical biology. Its unique combination of a D-chiral center and a 7-methoxy-substituted indole ring provides a powerful tool for enhancing peptide stability and modulating biological activity. While detailed experimental characterization is still emerging, its properties can be reliably predicted based on well-understood chemical principles and data from analogous compounds. As the demand for more stable and potent peptide-based therapeutics grows, molecules like this compound will undoubtedly play a critical role in advancing the frontiers of medicinal chemistry.

References

-

Chemsrc. Tryptophan, 7-methoxy- | CAS#:16979-62-7. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]

-

Mhlongo, J., et al. (2023). The role of tryptophan derivatives as anti-kinetoplastid agents. PMC. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0245317). Available at: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0001161). Available at: [Link]

-

ResearchGate. On the Antioxidant Activity of the Tryptophan Derivatives | Request PDF. Available at: [Link]

-

Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. Available at: [Link]

-

Vibrational Spectra and Analysis of Tryptophan. Available at: [Link]

-

Junk, L., et al. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Available at: [Link]

-

PubChem. D-Tryptophan | C11H12N2O2 | CID 9060. Available at: [Link]

-

Zhang, H., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 18(11), 13935-13946. Available at: [Link]

-

Vasilescu, M., et al. (2014). Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. Journal of the Mexican Chemical Society, 58(3). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of novel tryptophan derivatives of potential biological activity. Available at: [Link]

-

ResearchGate. Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available at: [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). Available at: [Link]

-

Wikipedia. Tryptophan. Available at: [Link]

-

Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 13(2), 447-453. Available at: [Link]

-

Prier, C. K., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 9(1), 579-584. Available at: [Link]

-

ResearchGate. Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. Available at: [Link]

-

ResearchGate. FTIR spectrum of the L-tryptophan biomolecule. Available at: [Link]

-

NIH. Clickable tryptophan modification for late-stage diversification of native peptides. (2024). Available at: [Link]

-

NIH. Tryptophan Synthase: Biocatalyst Extraordinaire. Available at: [Link]

-

National Institute of Standards and Technology. L-Tryptophan - the NIST WebBook. Available at: [Link]

-

ResearchGate. Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a.... Available at: [Link]

-

Han, Y., et al. (2025). Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. Chemical Science. Available at: [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Available at: [Link]

-

LeMaster, D. M., et al. (1994). 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. Biophysical Journal, 66(6), 2111-2126. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Available at: [Link]

-

NIH. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR. (2011). Available at: [Link]

-

ACS Publications. Comparative Molecular Transporter Efficiency of Cyclic Peptides Containing Tryptophan and Arginine Residues. (2018). Available at: [Link]

-

ResearchGate. Process schematic of synthesis and purification of L-tryptophan. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. This compound | 808145-87-1 [amp.chemicalbook.com]

- 4. This compound CAS#: 808145-87-1 [amp.chemicalbook.com]

- 5. Tryptophan, 7-methoxy | CAS#:16979-62-7 | Chemsrc [chemsrc.com]

- 6. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. hmdb.ca [hmdb.ca]

- 10. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR [m.chemicalbook.com]

- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 15. The role of tryptophan derivatives as anti-kinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Architect's Guide to a Privileged Scaffold: A Technical Whitepaper on the Discovery and Synthesis of Novel Tryptophan Analogs

Abstract

The indole ring of tryptophan represents a "privileged scaffold" in medicinal chemistry and chemical biology, conferring unique structural and functional properties to peptides and small molecules.[1][2] The strategic modification of this core structure into novel tryptophan analogs offers a powerful tool for probing biological systems, developing new therapeutics, and engineering proteins with enhanced functionalities.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for the discovery and synthesis of these valuable compounds. We will delve into the causality behind experimental choices in both chemical and enzymatic synthetic routes, provide detailed, self-validating protocols for key reactions and characterization techniques, and explore the diverse applications of these tailored amino acids.

The Enduring Significance of the Tryptophan Scaffold

Tryptophan, one of the twenty proteinogenic amino acids, plays a multifaceted role in biological systems, extending far beyond its function as a building block for proteins.[1] Its indole side chain is a precursor to a range of bioactive metabolites, including the neurotransmitter serotonin and the hormone melatonin.[2] Furthermore, the intrinsic fluorescence of tryptophan makes it a natural probe for studying protein structure and dynamics.[4] The development of novel tryptophan analogs allows for the fine-tuning of these properties, enabling the creation of molecules with tailored biological activities and spectroscopic characteristics.[3][5] These analogs are instrumental in drug discovery, serving as enzyme inhibitors, and in chemical biology as probes for investigating protein-protein interactions and conformational changes.[1][2][4][6]

Strategic Pathways to Novel Tryptophan Analogs: A Comparative Analysis

The synthesis of tryptophan analogs can be broadly categorized into chemical and enzymatic approaches, each with its own set of advantages and limitations. The choice of a particular strategy is often dictated by the desired substitution pattern on the indole ring, the requirement for stereochemical purity, and the scale of the synthesis.

Chemical Synthesis: Precision and Versatility

Chemical synthesis offers unparalleled flexibility in introducing a wide array of modifications to the tryptophan scaffold.

A classic and enduring method for constructing the indole ring is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7]

Causality of Experimental Choices:

-

Acid Catalyst: The use of a Brønsted or Lewis acid (e.g., ZnCl₂, BF₃, polyphosphoric acid) is crucial for protonating the hydrazone, which initiates the tautomerization to the enamine intermediate and the subsequent[8][8]-sigmatropic rearrangement that is central to the reaction mechanism.[7]

-

Reaction Conditions: The reaction often requires heating to overcome the activation energy of the rearrangement and cyclization steps.[7] However, harsh acidic conditions can lead to the degradation of sensitive substrates, necessitating careful optimization.

Experimental Protocol: Fischer Indole Synthesis of a Generic Tryptophan Analog

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the desired arylhydrazine (1.0 eq) and a suitable keto-acid or keto-ester (e.g., α-ketoglutaric acid) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting arylhydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.

-

-

Indolization:

-

Add the arylhydrazone to a solution of the chosen acid catalyst (e.g., a mixture of acetic acid and sulfuric acid, or polyphosphoric acid).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude indole product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

For applications in biological systems, the stereochemistry of the α-carbon is paramount. Asymmetric synthesis methodologies are employed to produce enantiomerically pure tryptophan analogs.

The Strecker Synthesis:

The Strecker synthesis is a two-step method that produces α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis.[9] The asymmetric variant utilizes a chiral auxiliary to control the stereochemical outcome.[5][10]

Causality of Experimental Choices:

-

Chiral Auxiliary: A chiral amine, such as (S)-α-methylbenzylamine, is used to form a chiral imine intermediate. The steric hindrance imposed by the chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to a diastereomeric mixture of α-aminonitriles that can be separated.[5][10]

-

Hydrolysis Conditions: Strong acidic or basic conditions are required to hydrolyze the nitrile to a carboxylic acid and remove the chiral auxiliary.[5][9] Care must be taken to avoid racemization during this step.

Experimental Protocol: Asymmetric Strecker Synthesis of an (S)-Tryptophan Analog [5]

-

Formation of Chiral α-Aminonitrile:

-

To a solution of 3-indoleacetaldehyde (1.0 eq) in methanol, add (S)-α-methylbenzylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise and continue stirring for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude α-aminonitrile.

-

-

Conversion to α-Amino Amide and Diastereomer Separation:

-

Dissolve the crude α-aminonitrile in a mixture of DMSO and 30% aqueous H₂O₂ with K₂CO₃.

-

Stir the reaction until the nitrile is fully converted to the amide, as monitored by TLC.

-

Extract the product with an organic solvent and purify by silica gel flash chromatography to separate the diastereomeric α-amino amides.[5]

-

-

Hydrolysis and Deprotection:

-

Subject the desired diastereomerically pure α-amino amide to catalytic phase transfer hydrogenolysis (e.g., 10% Pd/C, ammonium formate in methanol) to remove the benzyl group.[5]

-

Hydrolyze the resulting α-amino amide with 1 M HCl under reflux to yield the enantiomerically pure (S)-tryptophan analog.[5]

-

Enzymatic and Chemo-enzymatic Synthesis: Green and Efficient

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The enzyme tryptophan synthase (TrpS), and particularly its β-subunit (TrpB), is a powerful tool for the synthesis of tryptophan analogs.[1][6][8]

Causality of Experimental Choices:

-

Enzyme Choice: Wild-type TrpB can synthesize tryptophan analogs from serine and the corresponding indole analog.[8] However, its substrate scope can be limited. Directed evolution has been used to generate TrpB variants with enhanced activity towards bulky or electron-deficient indoles.[8]

-

Reaction Conditions: Enzymatic reactions are conducted in aqueous buffer at mild temperatures and pH, which is advantageous for sensitive substrates. The use of thermostable enzymes allows the reaction to be run at higher temperatures, which can improve substrate solubility.[8]

Experimental Protocol: Enzymatic Synthesis of a Tryptophan Analog using TrpB [8]

-

Enzyme Preparation:

-

Express the desired TrpB variant in a suitable host (e.g., E. coli).

-

Lyse the cells and, if using a thermostable variant, purify the enzyme by heat treatment followed by centrifugation.[8]

-

-

Enzymatic Reaction:

-

In a buffered solution (e.g., potassium phosphate buffer, pH 8.0), combine L-serine, the desired indole analog, and pyridoxal 5'-phosphate (PLP) cofactor.

-

Initiate the reaction by adding the purified TrpB enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37-75 °C) with gentle agitation.[8]

-

Monitor the reaction progress by HPLC.

-

-

Product Isolation:

Purification and Characterization: Ensuring Purity and Structural Integrity

The successful synthesis of a novel tryptophan analog is contingent upon rigorous purification and unambiguous characterization.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the purification and analysis of tryptophan analogs.[5][8]

Causality of Experimental Choices:

-

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used, where the nonpolar stationary phase retains the relatively nonpolar tryptophan analogs.

-

Mobile Phase: A gradient of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds based on their hydrophobicity.

General Protocol: HPLC Purification of a Tryptophan Analog

-

Sample Preparation: Dissolve the crude tryptophan analog in a suitable solvent, preferably the initial mobile phase, and filter through a 0.45 µm syringe filter.[8]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 30 minutes).

-

Flow Rate: Typically 1 mL/min for analytical scale.

-

Detection: UV detection at multiple wavelengths (e.g., 220 nm and 280 nm).

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized analog.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[5][10]

Key NMR Experiments:

-

¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts of the indole ring protons are particularly informative.[10]

-

¹³C NMR: Shows the number of unique carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.

General Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified tryptophan analog in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

Mass spectrometry is used to determine the molecular weight of the synthesized analog and to obtain information about its fragmentation pattern, which can further confirm its structure.

Common Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like amino acids.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for larger molecules and can be useful for analyzing tryptophan analogs incorporated into peptides.[1]

General Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).[2]

-

Infuse the sample directly into the mass spectrometer or inject it through an LC system.[2]

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

-

Analyze the data to determine the molecular weight and compare it with the theoretical mass.

Applications of Novel Tryptophan Analogs: From Bench to Bedside

The ability to synthesize a diverse array of tryptophan analogs has opened up numerous avenues for research and development.

Probing Protein Structure and Function with Fluorescent Analogs

The intrinsic fluorescence of tryptophan is sensitive to its local environment.[4][11] Synthesizing tryptophan analogs with altered photophysical properties (e.g., shifted excitation/emission wavelengths, longer fluorescence lifetimes) provides powerful tools for studying protein folding, conformational changes, and ligand binding.[4][6][12]

Mechanism of Action: When a fluorescent tryptophan analog is incorporated into a protein, changes in the protein's conformation can alter the solvent accessibility or the proximity of quenching groups to the fluorophore, leading to a detectable change in its fluorescence signal.[4][11][12]

Building Blocks for Novel Peptides and Pharmaceuticals

Tryptophan analogs are valuable building blocks for the synthesis of peptides with enhanced properties, such as increased stability, altered receptor binding affinity, or novel biological activities.[5][10] Solid-phase peptide synthesis (SPPS) is the standard method for incorporating these unnatural amino acids into peptide chains.[5][13][14][15][16]

Experimental Workflow: Incorporation of a Tryptophan Analog into a Peptide via SPPS [5][15]

-

Resin Preparation: Start with a suitable solid support (resin) with a linker that will allow for the cleavage of the final peptide acid or amide.[15]

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-protected) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a base (e.g., piperidine in DMF).

-

Coupling Cycle:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, the novel tryptophan analog) using a coupling reagent (e.g., HBTU, HATU).

-

Add the activated amino acid to the resin to form a new peptide bond.

-

Wash the resin to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[14]

-

Purification: Purify the crude peptide by HPLC.

Development of Enzyme Inhibitors for Therapeutic Intervention

Tryptophan analogs are being actively investigated as inhibitors of enzymes involved in disease pathways. A prominent example is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a key role in immune suppression in cancer.[17][18][19][20][21]

Signaling Pathway and Mechanism of Inhibition:

IDO catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[17][18] In the tumor microenvironment, increased IDO activity leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites that are toxic to T-cells. This creates an immunosuppressive environment that allows the tumor to evade the immune system. Tryptophan analogs can act as competitive inhibitors of IDO, blocking its activity and restoring the anti-tumor immune response.[20][21]

Data Presentation and Visualization

Table 1: Comparison of Synthetic Strategies for Tryptophan Analogs

| Strategy | Advantages | Disadvantages | Key Considerations |

| Fischer Indole Synthesis | Versatile for various indole substitutions, well-established. | Often requires harsh acidic conditions, can result in mixtures of isomers. | Substrate stability under acidic conditions. |

| Asymmetric Strecker Synthesis | Provides access to enantiomerically pure analogs.[5] | Multi-step process, requires chromatographic separation of diastereomers. | Choice of chiral auxiliary, hydrolysis conditions to avoid racemization. |

| Enzymatic Synthesis (TrpB) | High stereoselectivity, mild reaction conditions, environmentally friendly.[8] | Substrate scope of wild-type enzyme can be limited. | Enzyme availability and stability, substrate solubility. |

Diagrams

Caption: General workflow for the discovery and application of novel tryptophan analogs.

Caption: Inhibition of the IDO pathway by tryptophan analogs.

Conclusion and Future Directions

The field of tryptophan analog synthesis is a dynamic and evolving area of research. Advances in synthetic methodologies, particularly in catalysis and biocatalysis, will continue to expand the accessible chemical space for these valuable compounds. The development of novel analogs with unique properties will undoubtedly lead to new discoveries in chemical biology and the generation of next-generation therapeutics. As our understanding of the intricate roles of tryptophan in health and disease deepens, the demand for precisely engineered tryptophan analogs will only continue to grow, solidifying their status as a cornerstone of modern drug discovery and biomedical research.

References

-

Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9173–9179. [Link]

-

Buller, A. R., Court, S., Arnold, F. H., & Brustad, E. M. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9945–9952. [Link]

-

Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9173–9179. [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, A. K. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(23), 8343. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Chemistry of Heterocyclic Compounds, 51(5), 344–363. [Link]

-

Song, Y., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(15), 4935. [Link]

-

L-tryptophan metabolism is involved in the regulation of many important physiological processes, such as, immune response, inflammation, and neuronal function. Indoleamine 2, 3-dioxygenase 1 (IDO1) is a key enzyme that catalyzes the first rate-limiting step of tryptophan conversion to kynurenine. [Link]

-

Taylor, J. W., et al. (2002). Tryptophan Fluorescence Reveals Conformational Changes in the Acetylcholine Binding Protein. Biophysical Journal, 83(5), 2731–2740. [Link]

-

Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. [Link]

-

Fischer Indole Synthesis. (2021). ResearchGate. [Link]

-

Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). ACS Publications. [Link]

-

Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway. (2007). PubMed. [Link]

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). PMC. [Link]

-

Chromatographic analysis of tryptophan metabolites. (2018). PMC. [Link]

-

Introduction to Peptide Synthesis. (2011). PMC. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Tryptophan Fluorescence: nature's probe. (2022). BMG LABTECH. [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (2023). RSC Publishing. [Link]

-

Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. (2020). ADDI. [Link]

-

A simplified HPLC method for determination of tryptophan in some cereals and legumes. (2009). ResearchGate. [Link]

-

Preparation of Tryptophan ( an amino acid) by Fischer-Indole synthesis. (2020). YouTube. [Link]

-

Mechanisms of Tryptophan Fluorescence Shifts in Proteins. (2001). ResearchGate. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

-

Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases. (2023). IRIS UPO. [Link]

-

Show how you would use the Strecker synthesis to make tryptophan.... (2024). Pearson. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers. [Link]

-

Atomic-resolution chemical characterization of (2x)72-kDa tryptophan synthase via four. (2022). Research Collection. [Link]

-

Scheme 28 First catalytic asymmetric Strecker synthesis towards... (2004). ResearchGate. [Link]

-

Transcriptional regulation of indoleamine 2,3-dioxygenase (IDO) by tryptophan and its analogue. (2005). NIH. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]

-

Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (2020). MDPI. [Link]

-

Solid-Phase Peptide Synthesis: An Introduction. (2023). ResearchGate. [Link]

Sources

- 1. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 2. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 6. Tryptophan Fluorescence Reveals Conformational Changes in the Acetylcholine Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. bachem.com [bachem.com]

- 17. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.uniupo.it [iris.uniupo.it]